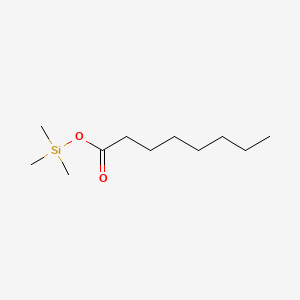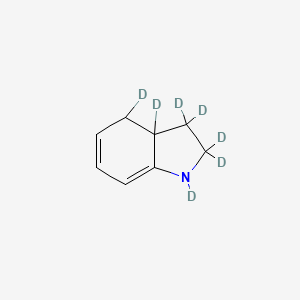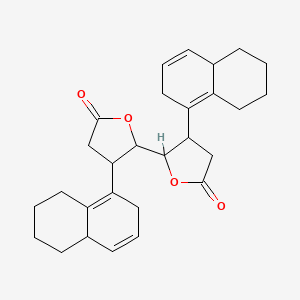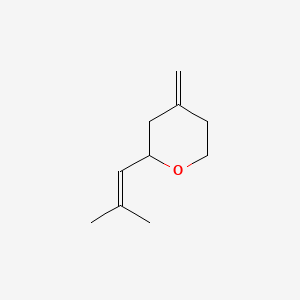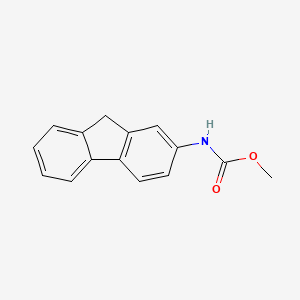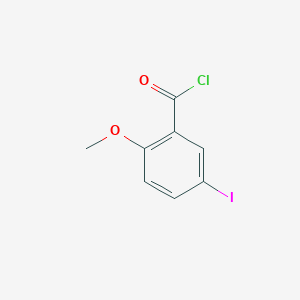
5-Iodo-2-methoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with iodine at the 5-position and a methoxy group at the 2-position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxybenzoyl chloride typically involves the iodination of 2-methoxybenzoyl chloride. One common method starts with 2-methoxybenzoic acid, which undergoes iodination using iodine and a suitable oxidizing agent to form 5-iodo-2-methoxybenzoic acid. This intermediate is then converted to this compound using thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to 5-iodo-2-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the methoxy group to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 5-substituted-2-methoxybenzoyl derivatives.
Reduction: 5-iodo-2-methoxybenzyl alcohol.
Oxidation: 5-iodo-2-methoxybenzoic acid.
Scientific Research Applications
Chemistry: 5-Iodo-2-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules .
Medicine: The compound is explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets. Its derivatives may exhibit pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxybenzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride moiety is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is utilized in various chemical modifications and synthesis processes .
Comparison with Similar Compounds
2-Methoxybenzoyl chloride: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
5-Chloro-2-methoxybenzoyl chloride: Similar structure but with chlorine instead of iodine, leading to different reactivity and applications.
4-Methoxybenzoyl chloride: Substitution at the 4-position instead of the 2-position, affecting its chemical properties and reactivity.
Uniqueness: 5-Iodo-2-methoxybenzoyl chloride is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity patterns. The iodine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its chloro or unsubstituted counterparts .
Properties
CAS No. |
115860-69-0 |
|---|---|
Molecular Formula |
C8H6ClIO2 |
Molecular Weight |
296.49 g/mol |
IUPAC Name |
5-iodo-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6ClIO2/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4H,1H3 |
InChI Key |
CDYVIRSFYCLQTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



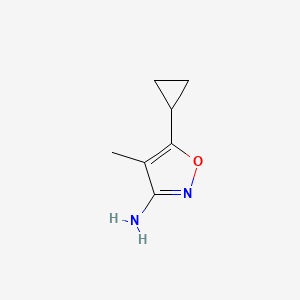
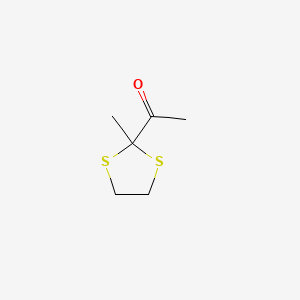
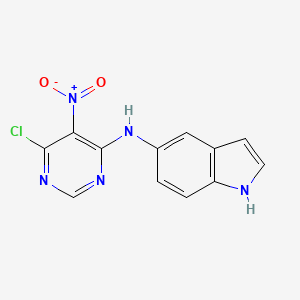
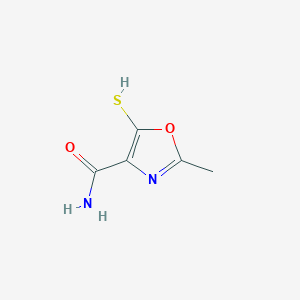
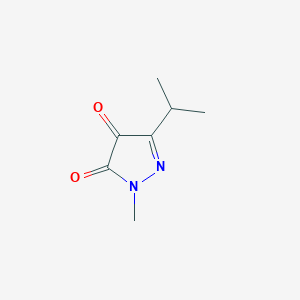
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
